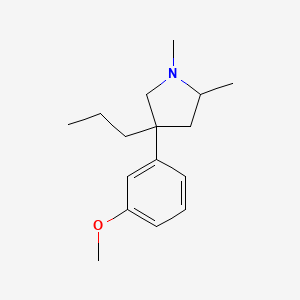
N,N-Diisopropylglycine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diisopropylglycine ethyl ester: is an organic compound with the molecular formula C10H21NO2. It is an ester derivative of N,N-diisopropylglycine, characterized by the presence of two isopropyl groups attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
-
Esterification Reaction:
Starting Materials: N,N-Diisopropylglycine and ethanol.
Catalyst: Acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions to facilitate the esterification process.
Procedure: N,N-Diisopropylglycine is dissolved in ethanol, and a few drops of sulfuric acid are added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
-
Industrial Production Methods:
Continuous Flow Synthesis: In industrial settings, continuous flow reactors may be used to produce N,N-Diisopropylglycine ethyl ester efficiently. This method allows for better control of reaction conditions and higher yields.
Catalytic Processes: Industrial production may also involve the use of solid acid catalysts to facilitate the esterification process, improving the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of N,N-Diisopropylglycine ethyl ester can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere to prevent oxidation.
Products: Reduction can convert the ester group into an alcohol, yielding N,N-Diisopropylglycine ethyl alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in the presence of a base to facilitate nucleophilic attack.
Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: N,N-Diisopropylglycine ethyl ester is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving ester derivatives.
Medicine:
Drug Development: this compound is explored as a potential building block in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the synthesis of specialty polymers and resins, which find applications in coatings, adhesives, and other materials.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: N,N-Diisopropylglycine ethyl ester can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity.
Receptor Binding: The compound may interact with specific receptors in biological systems, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds:
N,N-Dimethylglycine ethyl ester: Similar in structure but with methyl groups instead of isopropyl groups. It has different reactivity and applications.
N,N-Diisopropylalanine ethyl ester: Another ester derivative with an alanine backbone, differing in its amino acid structure.
N,N-Diisopropylglycine methyl ester: Similar ester but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness:
Steric Hindrance: The presence of bulky isopropyl groups in N,N-Diisopropylglycine ethyl ester provides unique steric hindrance, influencing its reactivity and interactions with other molecules.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
属性
| 2644-23-7 | |
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC 名称 |
ethyl 2-[di(propan-2-yl)amino]acetate |
InChI |
InChI=1S/C10H21NO2/c1-6-13-10(12)7-11(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
KPRODKQFPFNXKQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)



